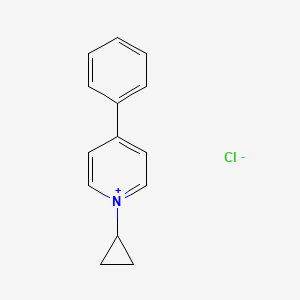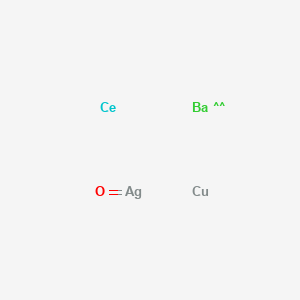
Pubchem_71347585
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Barium cerium copper silver oxide . This compound is a type of perovskite oxide material, which is known for its unique structural and functional properties. Perovskite oxides have a general formula of ABO₃, where A and B are two different metal ions. These materials exhibit a wide range of physical properties, including dielectric, ferroelectric, piezoelectric, and magnetic properties, making them highly valuable in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of barium cerium copper silver oxide typically involves solid-state reactions. The starting materials, such as barium carbonate, cerium oxide, copper oxide, and silver oxide, are mixed in stoichiometric proportions. The mixture is then subjected to high-temperature calcination, usually in the range of 800-1000°C, to facilitate the formation of the perovskite structure .
Industrial Production Methods
In industrial settings, the production of barium cerium copper silver oxide can be scaled up using methods such as chemical vapor deposition (CVD) and sol-gel techniques. These methods allow for better control over the material’s purity and structural properties. For instance, the sol-gel method involves the hydrolysis and polycondensation of metal alkoxides, followed by drying and calcination to obtain the desired oxide material .
Analyse Chemischer Reaktionen
Types of Reactions
Barium cerium copper silver oxide undergoes various types of chemical reactions, including:
Oxidation-Reduction Reactions: These reactions involve the transfer of electrons between the compound and other reactants.
Substitution Reactions: In these reactions, one or more atoms in the compound are replaced by different atoms or groups of atoms.
Common Reagents and Conditions
Oxidation-Reduction Reactions: Common reagents include hydrogen peroxide and sodium hypochlorite. These reactions are typically carried out under controlled temperature and pH conditions.
Substitution Reactions: Reagents such as halogens (chlorine, bromine) and alkylating agents are used. These reactions often require catalysts and specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reactants and conditions used. For example, oxidation reactions may produce higher oxidation state compounds, while substitution reactions can yield various substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
Barium cerium copper silver oxide has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions due to its unique electronic properties.
Biology: Investigated for its potential use in biosensors and bioimaging due to its magnetic properties.
Medicine: Explored for its potential in drug delivery systems and as a component in medical imaging devices.
Wirkmechanismus
The mechanism by which barium cerium copper silver oxide exerts its effects is primarily related to its electronic and structural properties. The compound interacts with various molecular targets through electron transfer processes, which can influence the activity of enzymes and other proteins. Additionally, its magnetic properties allow it to interact with magnetic fields, making it useful in applications such as magnetic resonance imaging (MRI) and magnetic data storage .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Barium titanate
- Cerium oxide
- Copper oxide
- Silver oxide
Uniqueness
Barium cerium copper silver oxide is unique due to its combination of multiple metal ions, which imparts a diverse range of properties. Unlike barium titanate, which is primarily known for its dielectric properties, barium cerium copper silver oxide exhibits a combination of dielectric, magnetic, and catalytic properties. This makes it a versatile material for various applications in chemistry, biology, medicine, and industry .
Eigenschaften
CAS-Nummer |
192314-11-7 |
|---|---|
Molekularformel |
AgBaCeCuO |
Molekulargewicht |
464.86 g/mol |
InChI |
InChI=1S/Ag.Ba.Ce.Cu.O |
InChI-Schlüssel |
PZLSOPIOIRDGCP-UHFFFAOYSA-N |
Kanonische SMILES |
O=[Ag].[Cu].[Ba].[Ce] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethene-1,1,2-tricarbonitrile](/img/structure/B12563123.png)

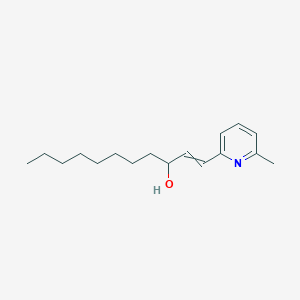
![N-{5-[Bis(4-methoxyphenyl)(phenyl)methoxy]pentyl}phosphoramidic acid](/img/structure/B12563134.png)

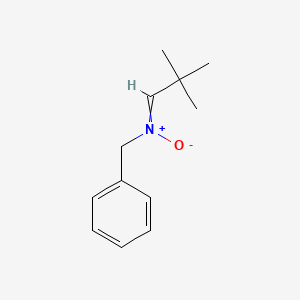
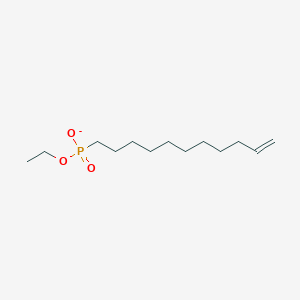
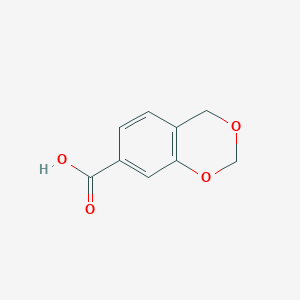
![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-[[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid](/img/structure/B12563172.png)
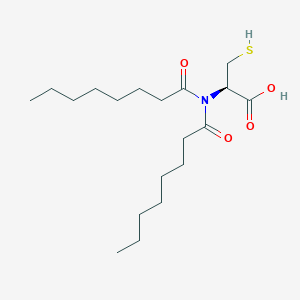
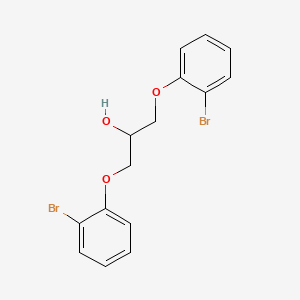
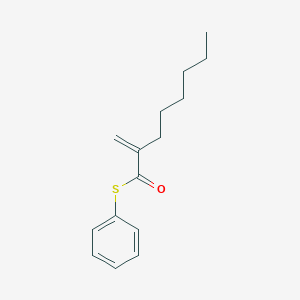
![3-[(2-Aminoethyl)amino]-2H-indol-2-one](/img/structure/B12563197.png)
